An In-Depth Technical Guide to 4,4'-Dinonyloxyazoxybenzene: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4,4'-Dinonyloxyazoxybenzene: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of the calamitic liquid crystal, 4,4'-Dinonyloxyazoxybenzene (CAS 25729-13-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, characterization methodologies, and explores the potential applications of this thermotropic liquid crystal.
Introduction to 4,4'-Dinonyloxyazoxybenzene: A Calamitic Mesogen
4,4'-Dinonyloxyazoxybenzene belongs to the class of calamitic liquid crystals, which are characterized by their elongated, rod-like molecular structure.[2] This anisotropy is fundamental to their ability to form ordered yet fluid phases, known as mesophases, upon changes in temperature.[2][3] The molecule consists of a rigid azoxybenzene core, which provides the necessary structural rigidity, and two flexible nonyloxy chains at the 4 and 4' positions. This combination of a rigid core and flexible terminal chains is a classic design for inducing liquid crystalline behavior.[2]
The azoxybenzene core is of particular interest due to its potential for photoresponsive behavior, a characteristic of many azobenzene-containing liquid crystals.[4][5][6] These materials can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength, leading to significant changes in their physical properties and phase behavior.[6] This photo-switchable nature opens up possibilities for applications in optical technologies.[5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-Dinonyloxyazoxybenzene is paramount for its application in any field. The following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 25729-13-9 | [1] |
| Molecular Formula | C₃₀H₄₆N₂O₃ | |
| Molecular Weight | 482.71 g/mol | |
| Boiling Point | 596.4 °C at 760 mmHg | |
| Density | 1 g/cm³ | |
| Refractive Index | 1.517 | |
| Flash Point | 314.5 °C | |
| Appearance | Solid (at room temperature) | Assumed |
| Liquid Crystal Phases | Nematic, Smectic | [1] |
Synthesis of 4,4'-Dinonyloxyazoxybenzene
The synthesis of 4,4'-Dinonyloxyazoxybenzene can be achieved through a multi-step process, beginning with the formation of the azoxybenzene core followed by etherification of the terminal hydroxyl groups. The following protocol is a well-established and logical pathway based on the synthesis of analogous compounds.[8][9]
Synthesis of the Intermediate: 4,4'-Dihydroxyazoxybenzene
The initial step involves the synthesis of the key intermediate, 4,4'-dihydroxyazoxybenzene.[10] A common method is the partial reduction of 4-nitrophenol.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in an appropriate solvent such as ethanol.
-
Reduction: While stirring, add a reducing agent. A common and effective method is the use of a glucose solution in an alkaline medium (e.g., sodium hydroxide). The reaction is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid. The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude 4,4'-dihydroxyazoxybenzene can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a pure crystalline product.[10]
Etherification to Yield 4,4'-Dinonyloxyazoxybenzene
The final step is a Williamson ether synthesis to attach the nonyl chains to the hydroxyl groups of the intermediate.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the synthesized 4,4'-dihydroxyazoxybenzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.
-
Alkylation: To the stirred suspension, add a stoichiometric amount (or a slight excess) of 1-bromononane. The reaction mixture is then heated to reflux for several hours. Monitoring the reaction by TLC is crucial to determine its completion.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled and poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The final product, 4,4'-Dinonyloxyazoxybenzene, is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure liquid crystalline material.
Caption: Synthetic pathway for 4,4'-Dinonyloxyazoxybenzene.
Characterization of Liquid Crystalline Properties
The defining characteristic of 4,4'-Dinonyloxyazoxybenzene is its thermotropic liquid crystalline behavior. The identification and characterization of its mesophases are crucial for any application. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes of phase transitions.[11][12]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of purified 4,4'-Dinonyloxyazoxybenzene is hermetically sealed in an aluminum DSC pan.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen). A typical heating/cooling rate is 10 °C/min.
-
Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Phase transitions appear as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[11]
Caption: Representative DSC thermogram for a calamitic liquid crystal.
Polarized Light Microscopy (PLM)
PLM is an essential technique for the visual identification of liquid crystal phases based on their unique optical textures.[13][14][15][16][17]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.
-
Texture Identification: The isotropic liquid phase will appear dark (extinct) under crossed polarizers.[18] As the sample is cooled into the nematic phase, a characteristic texture, such as a Schlieren or marbled texture, will appear. Upon further cooling into a smectic phase, a different texture, like a focal-conic fan or mosaic texture, will be observed. These textures are fingerprints of the specific liquid crystal phase.[18]
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the molecular structure of the synthesized 4,4'-Dinonyloxyazoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[19][20]
-
Expected ¹H NMR Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the azoxybenzene core, the α-methylene protons of the alkoxy chains (O-CH₂), the other methylene protons of the nonyl chains, and the terminal methyl protons. The aromatic protons will appear as doublets in the downfield region (around 7-8 ppm). The O-CH₂ protons will be a triplet at around 4 ppm, and the aliphatic protons will appear as multiplets in the upfield region (around 1-2 ppm), with the terminal methyl group as a triplet around 0.9 ppm.
-
Expected ¹³C NMR Signals: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field. The aliphatic carbons of the nonyl chains will give rise to a series of signals in the upfield region. The chemical shift of the methoxy carbon in aromatic compounds is known to be sensitive to its conformation relative to the aromatic ring.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.[22][23]
-
Expected FTIR Absorption Bands:
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C-H stretching (aromatic): Around 3030-3100 cm⁻¹
-
C=C stretching (aromatic): Around 1400-1600 cm⁻¹[23]
-
N=N stretching (azoxy): Around 1400-1450 cm⁻¹
-
C-O stretching (ether): Strong absorption around 1240-1260 cm⁻¹
-
N-O stretching (azoxy): Around 1300 cm⁻¹
-
Potential Applications
While specific applications for 4,4'-Dinonyloxyazoxybenzene are not yet established in the literature, its properties as a calamitic, thermotropic liquid crystal suggest potential in several advanced fields.
Electro-Optical and Photonic Devices
The ability of liquid crystals to have their molecular orientation controlled by external electric or magnetic fields is the basis for their widespread use in liquid crystal displays (LCDs).[24][25] As a nematic liquid crystal, 4,4'-Dinonyloxyazoxybenzene could be a component in mixtures for such displays or other electro-optical devices. Furthermore, the photoresponsive nature of the azoxybenzene core suggests potential applications in optical switching, data storage, and other photonic devices where light is used to control the material's properties.[6][7][26][27]
Drug Development and Delivery
The unique properties of liquid crystals are being increasingly explored in the pharmaceutical sciences.[24]
-
Modulation of Cell Membranes: Calamitic liquid crystals can be designed to interact with and insert into cell membranes. This interaction can alter the local order and dynamics of the lipid bilayer, potentially influencing the function of membrane-bound proteins and signaling pathways.[2] For instance, by modifying the lipid raft environment, it may be possible to modulate the activity of G-protein coupled receptors (GPCRs), a major class of drug targets.[2]
Caption: Hypothetical interaction of 4,4'-Dinonyloxyazoxybenzene with a cell membrane.
-
Drug Delivery Systems: While lyotropic liquid crystals are more commonly studied for drug delivery, thermotropic liquid crystals also hold potential.[18] They could be formulated into micro- or nanoparticles where the phase transitions are used to trigger drug release in response to temperature changes. The ordered structure of the liquid crystal phase can also provide controlled and sustained release of encapsulated therapeutic agents.
Safety and Handling
As with any chemical, 4,4'-Dinonyloxyazoxybenzene should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.
Conclusion
4,4'-Dinonyloxyazoxybenzene is a representative example of a calamitic thermotropic liquid crystal with a rich potential for scientific investigation and application. Its synthesis is achievable through established organic chemistry methodologies, and its liquid crystalline properties can be thoroughly characterized using standard analytical techniques. While further research is needed to fully elucidate its specific phase transition behavior and explore its utility in targeted applications, the foundational knowledge of its molecular structure and the properties of related compounds provide a strong basis for its development in materials science, photonics, and potentially, in the innovative field of drug delivery and development.
References
- BenchChem. (2025).
- Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Journal of Organic Chemistry, 82(21), 11620–11630.
- Elston, S., & Sambles, R. (Eds.). (n.d.). The Optics of Thermotropic Liquid Crystals. Taylor & Francis.
- Ikeda, T., & Tsutsumi, O. (n.d.). Liquid Crystal Photonics: Optical Switching and Image Storage by Means of Azobenzene Liquid-Crystal Films.
- LookChem. (n.d.). 4,4'-Dihydroxyazoxybenzene.
- MDPI. (2021). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- Murrey, H. E., & Al-Hussein, M. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
- Optica Publishing Group. (2023).
- RSC Publishing. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers (Figure 1) Synthesis of 4,4-dihydroxyazobenzene (2): A.
- Santa Cruz Biotechnology. (n.d.). 4,4'-Dinonyloxyazoxybenzene, CAS 25729-13-9.
- Semantic Scholar. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.
- Taylor & Francis. (n.d.). Thermotropic – Knowledge and References.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Liquid crystals functionalizing for photonic, bio-photonic and multi physics devices.
- Wikipedia. (n.d.). Liquid crystal.
- YouTube. (2020). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Azobenzene liquid crystalline materials for efficient optical switching with pulsed and/or continuous wave laser beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beamco.com - Azobenzene liquid crystals [beamco.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 10. lookchem.com [lookchem.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. chemicke-listy.cz [chemicke-listy.cz]
- 14. 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [mccrone.com]
- 15. Polarized light field microscopy: an analytical method using a microlens array to simultaneously capture both conoscopic and orthoscopic views of birefringent objects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. jysco.com [jysco.com]
- 18. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. uptti.ac.in [uptti.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. OPG [opg.optica.org]
- 27. pulsus.com [pulsus.com]
